molecular formula C13H12O5S B2365701 4-(4-Methoxyphenoxy)benzenesulfonic acid CAS No. 609800-53-5

4-(4-Methoxyphenoxy)benzenesulfonic acid

Cat. No.: B2365701
CAS No.: 609800-53-5
M. Wt: 280.29
InChI Key: JKKUTAGNBZIAGI-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenoxy)benzenesulfonic acid is an organic compound with the molecular formula C13H12O5S It is characterized by the presence of a methoxy group attached to a phenoxy group, which is further connected to a benzenesulfonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenoxy)benzenesulfonic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxyphenol and 4-chlorobenzenesulfonic acid.

    Reaction: The 4-methoxyphenol undergoes a nucleophilic aromatic substitution reaction with 4-chlorobenzenesulfonic acid in the presence of a base such as potassium carbonate.

    Conditions: The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures (around 100-120°C) to facilitate the substitution process.

    Purification: The resulting product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenoxy)benzenesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate under specific conditions.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination, often in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of 4-(4-formylphenoxy)benzenesulfonic acid or 4-(4-carboxyphenoxy)benzenesulfonic acid.

    Reduction: Formation of 4-(4-methoxyphenoxy)benzenesulfonate or 4-(4-methoxyphenoxy)benzenesulfinate.

    Substitution: Formation of 4-(4-nitrophenoxy)benzenesulfonic acid or 4-(4-bromophenoxy)benzenesulfonic acid.

Scientific Research Applications

4-(4-Methoxyphenoxy)benzenesulfonic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a precursor for the preparation of various functionalized derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenoxy)benzenesulfonic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonic acid group can enhance the compound’s solubility and facilitate its interaction with biological molecules. The methoxy and phenoxy groups can contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Hydroxyphenoxy)benzenesulfonic acid: Similar structure but with a hydroxy group instead of a methoxy group.

    4-(4-Methylphenoxy)benzenesulfonic acid: Similar structure but with a methyl group instead of a methoxy group.

    4-(4-Chlorophenoxy)benzenesulfonic acid: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

4-(4-Methoxyphenoxy)benzenesulfonic acid is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. The methoxy group can enhance the compound’s electron-donating properties, making it more reactive in certain chemical reactions compared to its analogs with different substituents.

Properties

IUPAC Name

4-(4-methoxyphenoxy)benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5S/c1-17-10-2-4-11(5-3-10)18-12-6-8-13(9-7-12)19(14,15)16/h2-9H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKUTAGNBZIAGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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